2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid is a compound that features a tert-butyl group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method is the reaction of amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Boc-protected amino acids, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of room-temperature ionic liquids derived from commercially available Boc-protected amino acids. These ionic liquids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring and has been studied for its biological activities.
tert-Butyloxycarbonyl-protected amino acids: These compounds are commonly used in peptide synthesis and share similar protective groups.
Uniqueness
2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric protection, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1822441-95-1 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.